molecular formula C16H15ClN4O B11485917 N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N',3-dimethylbenzohydrazide

N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N',3-dimethylbenzohydrazide

Cat. No.: B11485917
M. Wt: 314.77 g/mol
InChI Key: VKGRSELYMUYSOG-UHFFFAOYSA-N
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Description

N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’,3-dimethylbenzohydrazide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyridine ring substituted with chlorine, cyano, and methyl groups, and a benzohydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’,3-dimethylbenzohydrazide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine derivative, which is then reacted with appropriate reagents to introduce the cyano and chloro substituents. The final step involves the condensation of the pyridine derivative with N’,3-dimethylbenzohydrazide under controlled conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. Industrial synthesis may also incorporate continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’,3-dimethylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’,3-dimethylbenzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’,3-dimethylbenzohydrazide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’,4-dimethylbenzohydrazide
  • N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’,3-dimethylbenzamide

Uniqueness

N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’,3-dimethylbenzohydrazide is unique due to its specific substitution pattern on the pyridine ring and the presence of the benzohydrazide moiety. This unique structure contributes to its distinct chemical and biological properties, differentiating it from similar compounds that may have different substituents or functional groups.

Properties

Molecular Formula

C16H15ClN4O

Molecular Weight

314.77 g/mol

IUPAC Name

N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N',3-dimethylbenzohydrazide

InChI

InChI=1S/C16H15ClN4O/c1-10-5-4-6-12(7-10)16(22)20-21(3)14-8-11(2)13(9-18)15(17)19-14/h4-8H,1-3H3,(H,20,22)

InChI Key

VKGRSELYMUYSOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN(C)C2=NC(=C(C(=C2)C)C#N)Cl

Origin of Product

United States

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